![molecular formula C15H18ClNO4 B6633711 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid, also known as CHBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which play a role in inflammation and cell death. Additionally, 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function and reduce neuronal damage in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, its low solubility and stability in aqueous solutions can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, the potential use of 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid in combination with other drugs or therapies should also be explored to determine its efficacy and safety.
Synthesemethoden
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-chloro-5-hydroxybenzoic acid with piperidine and subsequent acylation with 3-bromopropionic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer effects in various in vitro and in vivo models. In addition, 3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
3-[1-(2-chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c16-13-3-2-11(18)9-12(13)15(21)17-7-5-10(6-8-17)1-4-14(19)20/h2-3,9-10,18H,1,4-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAECVNJHNLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=C(C=CC(=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.